molecular formula C18H30ClNO2 B13730918 N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride CAS No. 1877-26-5

N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride

Cat. No.: B13730918
CAS No.: 1877-26-5
M. Wt: 327.9 g/mol
InChI Key: LMXUBSMZGFNSHE-UHFFFAOYSA-N
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Description

N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride is a chemical compound with the molecular formula C18H29NO2·HCl. It is a derivative of glycine, where the amino group is substituted with diethyl groups, and the carboxyl group is esterified with 2,6-diisopropylphenyl. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride typically involves the esterification of N,N-diethylglycine with 2,6-diisopropylphenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group allows it to participate in esterification reactions, while the diethylglycine moiety can interact with amino acid residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethylglycine methyl ester hydrochloride
  • N,N-Diethylglycine ethyl ester hydrochloride
  • N,N-Diethylglycine phenyl ester hydrochloride

Uniqueness

N,N-Diethylglycine 2,6-diisopropylphenyl ester hydrochloride is unique due to the presence of the 2,6-diisopropylphenyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and makes it valuable in specific applications where steric effects are crucial.

Properties

CAS No.

1877-26-5

Molecular Formula

C18H30ClNO2

Molecular Weight

327.9 g/mol

IUPAC Name

[2-[2,6-di(propan-2-yl)phenoxy]-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C18H29NO2.ClH/c1-7-19(8-2)12-17(20)21-18-15(13(3)4)10-9-11-16(18)14(5)6;/h9-11,13-14H,7-8,12H2,1-6H3;1H

InChI Key

LMXUBSMZGFNSHE-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)OC1=C(C=CC=C1C(C)C)C(C)C.[Cl-]

Origin of Product

United States

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